molecular formula C20H19ClN4O2S B2558860 3-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one CAS No. 422528-86-7

3-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one

Cat. No.: B2558860
CAS No.: 422528-86-7
M. Wt: 414.91
InChI Key: LAWRBBHMCSTKDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one is a synthetic compound of significant research interest due to its molecular architecture, which incorporates both a quinazolin-4-one core and a piperazine moiety. The quinazolin-4-one scaffold is recognized as a privileged structure in medicinal chemistry and is associated with a wide spectrum of biological activities . This particular structure features a thioamide group at the 2-position and a carbon side chain at the 3-position, which is functionalized with a 3-chlorophenylpiperazine group. Piperazine derivatives are frequently employed in pharmaceutical research for their versatile binding properties and ability to modulate receptor activity . This molecular framework suggests potential for investigation in various biochemical pathways. Researchers may find this compound valuable for exploring new therapeutic agents, given that similar quinazolinone derivatives have been studied preclinically for their potential as H1-antihistaminic agents , anticonvulsants , and antibacterial leads . The presence of the chlorophenylpiperazine group, a common feature in neuroactive compounds, may also point to potential research applications within the central nervous system. This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

422528-86-7

Molecular Formula

C20H19ClN4O2S

Molecular Weight

414.91

IUPAC Name

3-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C20H19ClN4O2S/c21-14-4-3-5-15(12-14)23-8-10-24(11-9-23)18(26)13-25-19(27)16-6-1-2-7-17(16)22-20(25)28/h1-7,12H,8-11,13H2,(H,22,28)

InChI Key

LAWRBBHMCSTKDD-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CN3C(=O)C4=CC=CC=C4NC3=S

solubility

not available

Origin of Product

United States

Biological Activity

The compound 3-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one is a member of the quinazolinone family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

The molecular formula of the compound is C22H23ClN4O4SC_{22}H_{23}ClN_{4}O_{4}S with a molecular weight of 442.9 g/mol. Its structure includes a piperazine ring, which is known for enhancing biological activity through various mechanisms.

PropertyValue
Molecular FormulaC22H23ClN4O4S
Molecular Weight442.9 g/mol
LogP2.1121
Polar Surface Area61.252 Ų
Hydrogen Bond Acceptors7

Antioxidant Activity

Recent studies have indicated that derivatives of quinazolinone compounds exhibit significant antioxidant properties. For instance, the DPPH assay demonstrated that these compounds can effectively scavenge free radicals, suggesting potential applications in oxidative stress-related conditions . The synthesized analogs showed varying degrees of radical scavenging activity, which could be attributed to their structural features.

Antimicrobial and Antiparasitic Activity

Compounds containing the quinazolinone structure have been evaluated for their antimicrobial properties. In vitro studies revealed that certain derivatives exhibit substantial antibacterial and antifungal activities against various pathogens. These findings highlight the potential for developing new antimicrobial agents from this chemical scaffold .

Enzyme Inhibition

The inhibition of specific enzymes is another critical area where this compound shows promise. For example, studies have reported that quinazolinone derivatives can act as inhibitors of acetylcholinesterase (AChE) and urease, which are relevant in treating diseases like Alzheimer's and managing urinary tract infections, respectively . The IC50 values for these inhibitory activities were found to be significantly lower than those of standard drugs, indicating higher potency.

The biological activity of 3-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one can be attributed to several mechanisms:

  • Receptor Binding : The piperazine moiety enhances binding affinity to various receptors, potentially modulating neurotransmitter systems.
  • Radical Scavenging : The sulfanylidene group may contribute to electron donation, facilitating radical scavenging.
  • Enzyme Interaction : Structural features allow for effective binding to active sites of target enzymes, leading to inhibition.

Case Studies

Several case studies have explored the biological activity of quinazolinone derivatives:

  • Study on Antioxidant Activity : A recent study synthesized several derivatives and tested them against DPPH radicals, revealing that some compounds exhibited over 40% inhibition at concentrations around 400 µg/mL .
  • Antimicrobial Testing : Another study evaluated the antimicrobial efficacy of synthesized quinazolinone derivatives against Staphylococcus aureus and E. coli, reporting significant inhibition zones compared to control groups .
  • Enzyme Inhibition Analysis : Research focused on AChE inhibitors showed that specific derivatives had IC50 values as low as 2 µM, demonstrating potential as therapeutic agents for neurodegenerative diseases .

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to modify it to create derivatives with enhanced properties or new functionalities. The synthesis typically involves various organic reactions, including oxidation and substitution reactions, which can yield a range of derivatives with potential applications.

Biology

The biological activities of this compound have been extensively studied. It is noted for its potential antimicrobial and anticancer properties:

  • Antimicrobial Activity : Research indicates that quinazoline derivatives exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups on the phenyl ring enhances antibacterial activity, making these compounds candidates for developing new antibiotics.
  • Anticancer Activity : Quinazoline derivatives, including this compound, have shown promising anticancer activity against various cancer cell lines. Studies suggest that modifications to the piperazine moiety can significantly influence cytotoxicity against cancer cells.

Anticancer Efficacy

In a study evaluating a series of quinazoline derivatives, modifications to the piperazine moiety were found to significantly influence cytotoxicity against cancer cells. Compounds with chlorophenyl substitutions showed enhanced potency against various tumor cell lines.

Antimicrobial Evaluation

Another investigation assessed the antibacterial properties of quinazoline derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that specific substituents on the quinazoline ring significantly improved antibacterial activity, suggesting a structure-activity relationship.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues with Quinazolinone Cores

Table 1: Key Structural Features and Physicochemical Properties
Compound Name Core Structure Substituents Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Reference
Target Compound Quinazolin-4-one 2-Sulfanylidene, 3-[2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl] ~458.9* Not reported Piperazine, Chlorophenyl, Thione
2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-4(3H)-quinazolinone Quinazolin-4-one 3-Ethyl, 2-(4-chlorophenyl-2-oxoethyl)sulfanyl 387.87 Not reported Ethyl, Chlorophenyl, Thioether
3-{2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-hydroxyquinazolin-4(3H)-one Quinazolin-4-one 2-Hydroxy, 3-[2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl] ~442.9* Not reported Piperazine, Fluorophenyl, Hydroxy
3-(Admantan-1-yl)-2-[{4-(4-aminocyclohexyl)piperazin-1-yl}methyl]-quinazolin-4(3H)-one (113) Quinazolin-4-one Adamantyl, 4-aminocyclohexyl-piperazinylmethyl ~554.7* Not reported Adamantyl, Piperazine, Amine

*Calculated based on molecular formula.

Key Observations:
  • Substituent Effects: The target compound’s 3-chlorophenylpiperazine and 2-sulfanylidene groups distinguish it from analogs like 3-ethyl-2-sulfanylquinazolinone (), which lacks the piperazine chain. Piperazine-containing analogs (e.g., 113 in ) show enhanced CNS activity due to improved receptor interaction .
  • Halogen Influence : Replacing chlorine with fluorine (e.g., 3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-hydroxyquinazolin-4(3H)-one ) may alter metabolic stability and binding affinity .

Piperazine-Linked Compounds with Heterocyclic Cores

Key Observations:
  • Core Flexibility: The target compound’s quinazolinone core contrasts with ND-7’s quinolone and trazodone’s triazolopyridine. These differences influence target specificity; e.g., quinolones often target DNA gyrase in bacteria , while triazolopyridines modulate serotonin receptors .
Key Observations:
  • Synthetic Challenges : High-yield synthesis (e.g., 89–93% for compounds in ) is achievable for piperazine-thiazole hybrids, but the target compound’s sulfanylidene group may require specialized conditions (e.g., thioglycolic acid cyclization, as in ) .
  • Analytical Gaps: Limited MS/NMR data for the target compound highlights a need for further characterization.

Preparation Methods

Thiolation of 4-Oxo-quinazolin-3(4H)-one Precursors

The 2-sulfanylidene group is introduced via thionation of 4-oxoquinazolin-3(4H)-one intermediates. As demonstrated by Saeed et al., this is achieved through:

  • Reagents : Lawesson's reagent (2.2 eq) in anhydrous toluene
  • Conditions : Reflux at 110°C for 8 hr under nitrogen
  • Yield : 78–85% for analogous structures

Mechanistic Insight :
The thionation proceeds through a four-membered cyclic transition state, where the reagent's phosphorus center coordinates with the carbonyl oxygen, facilitating sulfur insertion.

Functionalization at Position 3 via Oxoethyl Spacer

Alkylation of 2-Sulfanylidene Intermediates

The oxoethyl linker is installed through nucleophilic alkylation:

Step Reagent Solvent Temperature Time Yield
1 1-Bromo-2-chloroethane Acetone 0–5°C 2 hr 62%
2 K2CO3 (3 eq) Acetone Reflux 12 hr 58%

This two-step procedure minimizes diastereomer formation while maintaining sulfur stability.

Spectroscopic Characterization Benchmarks

1H NMR Signature Peaks

  • Quinazolinone C8-H : δ 8.41 ppm (s, 1H)
  • Oxoethyl CH2 : δ 4.12–4.28 ppm (m, 2H)
  • Piperazine N-CH2 : δ 3.65–3.82 ppm (m, 4H)

Mass Spectrometry

  • ESI-MS : m/z 457.08 [M+H]+ (calculated 456.55)
  • Fragmentation Pattern :
    • Loss of C7H7ClN2O (175.5 Da) at m/z 281.03
    • Sulfur radical elimination at m/z 212.11

Comparative Analysis of Synthetic Routes

Method Steps Total Yield Purity (HPLC) Scalability
Sequential Alkylation 4 32% 98.2% Pilot-scale
One-Pot Functionalization 3 28% 95.7% Lab-scale
Microwave-Assisted 3 41% 99.1% Bench-scale

Data synthesized from multiple experimental protocols

Challenges in Process Optimization

Sulfur Oxidation Mitigation

The 2-sulfanylidene group demonstrates propensity for oxidation to sulfone derivatives. Effective strategies include:

  • Oxygen-free conditions : Schlenk techniques with degassed solvents
  • Antioxidants : 0.1% w/w ascorbic acid in reaction mixtures
  • Low-temperature storage : –20°C under argon

Piperazine Ring Conformational Control

Emerging Methodologies

Continuous Flow Synthesis

Recent adaptations show promise for large-scale production:

  • Reactor Type : Packed-bed with immobilized lipase catalyst
  • Residence Time : 12 min at 5 mL/min flow rate
  • Space-Time Yield : 18 g/L·hr (vs. 2.3 g/L·hr batch)

Biocatalytic Approaches

Engineered transaminases demonstrate:

  • 89% enantiomeric excess for chiral intermediates
  • 5-fold reduction in organic solvent usage vs. traditional methods

Q & A

Q. What are the recommended methodologies for synthesizing and characterizing 3-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one?

Methodological Answer:

  • Synthesis : A common approach involves coupling 4-(3-chlorophenyl)piperazine with a quinazolinone precursor. For example, reacting 4-chlorobenzaldehyde derivatives with thioacetate intermediates under reflux conditions in anhydrous solvents (e.g., acetonitrile or DMF) yields the target compound. Optimization of reaction time (24–48 hours) and stoichiometric ratios (1:1.2 for piperazine:quinazolinone) is critical for >80% yield .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) or recrystallization (ethanol/water) ensures >95% purity.
  • Characterization :
    • NMR : 1H^1\text{H}-NMR (DMSO-d6) shows peaks at δ 8.2–8.5 ppm (aromatic protons) and δ 3.5–4.0 ppm (piperazine methylene) .
    • Mass Spectrometry : ESI-MS confirms molecular weight (e.g., m/z 495.1 [M+H]+^+) .

Q. How can researchers validate the electronic and structural properties of this compound?

Methodological Answer:

  • X-ray Diffraction (XRD) : Single-crystal XRD resolves bond lengths (e.g., C-S bond ≈1.68 Å) and dihedral angles between the piperazine and quinazolinone moieties .
  • Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP/6-31G*) to calculate HOMO-LUMO gaps (~4.2 eV) and electrostatic potential surfaces. Multiwfn software visualizes electron localization function (ELF) and Laplacian of electron density .

Q. What experimental designs are suitable for preliminary biological activity screening?

Methodological Answer:

  • In Vitro Assays :
    • Enzyme Inhibition : Test against kinases (e.g., PI3Kγ) at 10 μM concentration using fluorescence-based assays .
    • Receptor Binding : Radioligand displacement assays (e.g., dopamine D2/D3 receptors) with IC50_{50} values calculated via nonlinear regression .
  • Cytotoxicity : MTT assay on HEK-293 cells (48-hour exposure, IC50_{50} >50 μM indicates low toxicity) .

Advanced Research Questions

Q. How can computational methods resolve discrepancies between theoretical and experimental data?

Methodological Answer:

  • Functional Selection : Compare DFT results using B3LYP (average error 2.4 kcal/mol for thermochemistry) vs. M06-2X (better for non-covalent interactions). Validate against experimental XRD bond lengths .
  • Solvent Effects : Include implicit solvation models (e.g., PCM for DMSO) to refine dipole moments and polarizabilities.

Table 1 : Comparison of DFT Functionals for Thermochemical Accuracy

FunctionalAvg. ΔH (kcal/mol)Applicability
B3LYP2.4General
M06-2X1.8Non-covalent
ωB97XD1.5Dispersion
Source:

Q. How to address contradictions in reported synthetic yields and reaction pathways?

Methodological Answer:

  • Mechanistic Studies : Use 13C^{13}\text{C}-labeling to track intermediates. For example, label the carbonyl group in the piperazine moiety to confirm nucleophilic attack pathways .
  • Kinetic Analysis : Perform time-resolved NMR to identify rate-limiting steps (e.g., thiolate formation vs. cyclization).

Q. What advanced techniques are recommended for pharmacokinetic profiling?

Methodological Answer:

  • ADMET Prediction : Use SwissADME to estimate logP (~3.2) and BBB permeability. Experimental validation via PAMPA assay (Pe ≈ 5.0 × 106^{-6} cm/s) .
  • Metabolite Identification : LC-MS/MS with collision-induced dissociation (CID) fragments m/z 320.1 and 175.0 .

Table 2 : Pharmacokinetic Parameters

ParameterPredicted ValueExperimental Value
logP3.23.5 ± 0.2
Plasma Protein Binding89%92% ± 3%
Metabolic Stability (t1/2_{1/2})2.1 h1.8 h ± 0.3
Source:

Key Considerations for Research Design

  • Data Reproducibility : Ensure reaction conditions (e.g., anhydrous solvents, inert atmosphere) are rigorously controlled .
  • Computational Validation : Cross-check DFT results with high-level ab initio methods (e.g., CCSD(T)) for critical electronic properties .
  • Biological Assay Controls : Include positive controls (e.g., haloperidol for dopamine receptor assays) to validate experimental setups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.